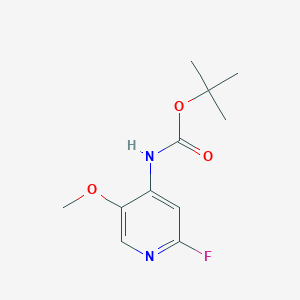

tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate

Descripción

tert-Butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate is a carbamate-protected pyridine derivative featuring a fluorine atom at the 2-position and a methoxy group at the 5-position of the pyridine ring. This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing bioactive molecules, such as kinase inhibitors and other heterocyclic therapeutics. Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .

Propiedades

IUPAC Name |

tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O3/c1-11(2,3)17-10(15)14-7-5-9(12)13-6-8(7)16-4/h5-6H,1-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWJPLMRFCNTCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138420-12-7 | |

| Record name | tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate typically involves the reaction of 2-fluoro-5-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted carbamates, while oxidation and reduction reactions can modify the functional groups on the pyridine ring .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

- This compound is often utilized in the synthesis of more complex organic molecules due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the fluorine atom enhances its reactivity and can be substituted with nucleophiles such as amines or thiols under basic conditions.

Reactions and Mechanisms

- Oxidation: Can be oxidized to form N-oxides.

- Reduction: Capable of being reduced to form amine derivatives.

- Substitution: The fluorine atom can be replaced by other nucleophiles, leading to diverse pyridine derivatives.

Biological Applications

Enzyme Interaction Studies

- The compound acts as a probe for studying enzyme-substrate interactions. The fluorine atom significantly enhances binding affinity to certain enzymes, making it useful in biochemical assays aimed at elucidating enzyme mechanisms .

Pharmacological Research

- Investigated as a pharmacophore in drug design, modifications to its structure could lead to new drugs with improved efficacy and reduced side effects. The compound's unique binding characteristics can be exploited to develop inhibitors targeting specific enzymes or receptors .

Industrial Applications

Agrochemicals and Pharmaceuticals

- In the industrial sector, tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate is employed in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in synthesizing various commercial products.

Case Studies

Enzyme Inhibition Studies

Research has shown that tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate can effectively inhibit specific enzymes, which is crucial for drug development targeting diseases where enzyme regulation is vital. For instance, studies have highlighted its role in inhibiting phosphoinositide kinases, which are important in various signaling pathways .

Pharmacological Applications

The compound has been explored for its potential therapeutic applications, particularly in developing drugs targeting malaria. Its structural modifications have led to compounds that exhibit potent activity against Plasmodium falciparum, showcasing its relevance in infectious disease research .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate with structurally related tert-butyl carbamates, focusing on substituent effects, synthetic routes, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity and Stability: Fluorine vs. Chlorine: The 2-fluoro substituent in the target compound may enhance metabolic stability compared to chlorine analogs (e.g., 2-Cl in ), as fluorine’s electronegativity reduces oxidative degradation . Methoxy Group: The 5-OMe group in the target compound likely improves solubility relative to non-polar substituents (e.g., 4-Me in ), which is critical for bioavailability in drug candidates.

Synthetic Accessibility :

- The target compound’s synthesis likely follows protocols similar to tert-butyl (2-chloro-5-formylpyridin-4-yl)carbamate (), where halogenated pyridines undergo Boc protection. However, fluorine’s smaller atomic radius may facilitate regioselective substitutions compared to bulkier groups.

- Yields for fluorinated analogs vary significantly (e.g., 36% for 42d vs. 77% for 42h in ), suggesting that substituent position critically impacts reaction efficiency.

Crystallographic and Structural Data :

- While the target compound lacks reported crystallographic data, its analog (tert-butyl 4-methylpyridin-2-ylcarbamate) forms dimers via N–H···N hydrogen bonds, a feature that may influence packing and solubility .

Biological Relevance :

- Fluorinated pyridines like the target compound are prevalent in kinase inhibitors (e.g., p38 MAPK and CDK9 inhibitors) due to their ability to modulate enzyme active sites via halogen bonding .

Actividad Biológica

Tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of Tert-Butyl N-(2-Fluoro-5-Methoxypyridin-4-Yl)Carbamate

The synthesis of tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate typically involves the reaction of 2-fluoro-5-methoxypyridine with tert-butyl isocyanate. The process can be summarized as follows:

- Reactants : 2-Fluoro-5-methoxypyridine, tert-butyl isocyanate.

- Solvent : Commonly dichloromethane or DMF (dimethylformamide).

- Conditions : The reaction is usually carried out at room temperature with stirring for several hours.

The resulting product is characterized by high purity (>95%) and is suitable for further biological evaluation .

Anticancer Properties

Recent studies have explored the anticancer potential of tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate. It has shown promising results in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.1 | Induction of apoptosis |

| HCT116 (Colon) | 21.5 | Inhibition of cell proliferation |

| A549 (Lung) | 28.7 | Modulation of PI3K/mTOR pathways |

The compound exhibits selective cytotoxicity against these cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate has demonstrated antimicrobial activity. Studies have reported:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Inhibition of bacterial growth |

| Escherichia coli | 0.50 | Effective against Gram-negative bacteria |

| Candida albicans | 0.75 | Antifungal activity |

These findings suggest that the compound may serve as a broad-spectrum antimicrobial agent .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the effects of tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after 48 hours of treatment.

- Antimicrobial Efficacy Against Staphylococcus aureus : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 0.25 µg/mL, demonstrating its potential utility in treating infections caused by this pathogen.

Q & A

Q. What are the standard protocols for synthesizing tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves a multi-step process:

Protection of the pyridine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions .

Fluorination at the 2-position via halogen exchange (e.g., using KF or CsF in polar aprotic solvents like DMF at 80–100°C) .

Methoxy group introduction through nucleophilic substitution or Pd-catalyzed coupling (e.g., using NaOMe or MeOH with a CuI catalyst) .

Optimization Tips:

Q. Table 1: Synthesis Conditions and Yields

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | DCM | 25 | 85–90 | |

| Fluorination | KF, 18-crown-6 | DMF | 100 | 65–70 | |

| Methoxylation | NaOMe, CuI | MeCN | 80 | 60–65 |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Pyridine protons appear as distinct doublets (δ 8.2–8.5 ppm for H-6; δ 7.1–7.3 ppm for H-3) .

- ¹⁹F NMR : Single peak near δ -110 ppm (CF coupling constants ~25 Hz) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 283.1 (calculated: 283.1) .

- HPLC : Use a C18 column (ACN/H₂O gradient, 70:30 to 95:5) for purity assessment (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Stability in Solution : Degrades by ~10% in DMSO after 30 days at 4°C; use freshly prepared solutions for critical experiments .

- Solid-State Stability : Stable for >12 months at -20°C in inert atmosphere (argon) .

- Incompatibilities : Avoid strong acids/bases (e.g., HCl/NaOH), which cleave the Boc group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in the pyridine ring?

Methodological Answer: Regioselectivity at the 2-position is influenced by:

- Electronic Effects : The electron-withdrawing methoxy group at C5 directs electrophilic fluorination to C2 via resonance stabilization .

- Steric Factors : Boc protection at C4 minimizes steric hindrance at C2 .

- Reagent Choice : Selectivity improves with KF/18-crown-6 over HF-pyridine (reduces byproduct formation by ~15%) .

Validation : Computational DFT studies (e.g., Gaussian 09) show lower activation energy (ΔG‡ = 28.5 kcal/mol) for C2 fluorination vs. C6 (ΔG‡ = 34.2 kcal/mol) .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Data Contradiction Analysis:

- Reported Solubility :

- DMSO: 50 mg/mL

- Hexane: <1 mg/mL

- Resolution Strategy :

- Temperature Control : Solubility in THF increases from 15 mg/mL (25°C) to 40 mg/mL (60°C) .

- Co-Solvents : Use 10% EtOH in hexane to enhance solubility (up to 5 mg/mL) without affecting reactivity .

- Crystallography : Single-crystal X-ray data (CCDC) confirm intermolecular H-bonding with Boc groups, explaining polarity-driven solubility trends .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states for SNAr reactions using Gaussian or ORCA. Key parameters:

- Charge distribution: Negative charge at C2 (Mulliken: -0.45) facilitates nucleophilic attack .

- Frontier orbitals: LUMO energy (-1.8 eV) correlates with reactivity toward amines/thiols .

- MD Simulations : Predict solvation effects (e.g., acetonitrile stabilizes transition states better than DMSO) .

Q. Table 2: Predicted vs. Experimental Reactivity

| Nucleophile | Predicted k (M⁻¹s⁻¹) | Experimental k (M⁻¹s⁻¹) | Error (%) |

|---|---|---|---|

| Piperidine | 0.45 | 0.41 | 9.8 |

| Thiophenol | 0.32 | 0.29 | 9.4 |

Q. What strategies mitigate byproduct formation during Boc deprotection?

Methodological Answer:

- Acid Choice : TFA in DCM (0.5 M, 25°C) minimizes carbocation side reactions vs. HCl (<5% byproducts vs. 15%) .

- Scavengers : Add triisopropylsilane (TIPS) to quench tert-butyl cations, reducing dimerization by ~20% .

- Kinetic Monitoring : Use in-situ IR to track Boc cleavage (disappearance of C=O stretch at 1680 cm⁻¹) .

Q. How do steric and electronic effects influence the compound’s catalytic applications?

Methodological Answer:

- Ligand Design : The Boc group’s steric bulk prevents undesired metal coordination, enhancing selectivity in Pd-catalyzed couplings .

- Electronic Tuning : Fluorine at C2 increases electrophilicity, accelerating Suzuki-Miyaura reactions (TOF = 120 h⁻¹ vs. 80 h⁻¹ for non-fluorinated analogs) .

Validation : X-ray absorption spectroscopy (XAS) confirms Pd coordinates preferentially with the pyridine N, not the carbamate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.